molecular formula C12H19NO2 B3058214 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine CAS No. 884497-42-1

3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine

Cat. No. B3058214
M. Wt: 209.28 g/mol
InChI Key: PTFWYICRTCPUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is a chemical compound . It is also known as “3-(4-methoxyphenyl)-1-propanamine” and has the molecular formula C10H15NO . It is used in organic synthesis and is integral to the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is represented by the InChI code 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .


Physical And Chemical Properties Analysis

“3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is a liquid at room temperature . It has a molecular weight of 165.24 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Melanin Biosynthesis Inhibition

The compound (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and closely related to 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, has been found to inhibit melanin production. This inhibition of tyrosinase activity, crucial in melanin biosynthesis, indicates potential use as a skin whitening agent. The compound also shows UV-blocking effects and SOD-like activity, providing protection against auto-oxidation (Choi et al., 2002).

Crystal Structure Analysis

The crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, derived from a reaction involving a compound similar to 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, exhibits interesting features like disorder in the methoxybenzyl groups. This analysis can contribute to understanding the structural aspects of related compounds (Rivera et al., 2022).

Synthesis of Optical Active Intermediates

The compound has been used in the synthesis of optical active intermediates for medications like (R,R)-formoterol. A study demonstrates its synthesis from d-alanine, highlighting its role in producing medically relevant compounds (Fan et al., 2008).

Electrophilic Amination Studies

Electrophilic amination of certain carbamates, including those related to 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, has been researched. This process leads to various substituted aromatic carbamates, essential in chemical synthesis and possibly pharmaceutical development (Velikorodov et al., 2020).

Hydrogel Modification

Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including analogs of 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, reveals improved thermal stability and promising biological activities. These findings are significant for medical applications, particularly in designing new materials (Aly & El-Mohdy, 2015).

Safety And Hazards

“3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . The compound may have a stimulating effect on the central nervous system, so it should be used with caution . Wetting the skin or inhaling vapors may cause irritation and allergic reactions .

properties

IUPAC Name

3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWYICRTCPUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397352
Record name 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine

CAS RN

884497-42-1
Record name 4-Methoxy-N-(3-methoxypropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.